molecular formula C23H31N3O3S2 B5908796 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(morpholin-4-yl)propyl]butanamide

4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(morpholin-4-yl)propyl]butanamide

Cat. No.: B5908796
M. Wt: 461.6 g/mol
InChI Key: WTSYYCPHHPSDJS-JZJYNLBNSA-N
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Description

4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(morpholin-4-yl)propyl]butanamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a morpholine moiety, and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(morpholin-4-yl)propyl]butanamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the condensation of a thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Benzylidene Group: The thiazolidinone intermediate is then reacted with 4-ethylbenzaldehyde in the presence of a base to introduce the benzylidene group.

    Attachment of the Morpholine Moiety: The resulting compound is further reacted with 3-chloropropylmorpholine under nucleophilic substitution conditions to attach the morpholine moiety.

    Formation of the Butanamide Chain: Finally, the compound is reacted with butanoyl chloride in the presence of a base to form the butanamide chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(morpholin-4-yl)propyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to form the corresponding alkane.

    Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(morpholin-4-yl)propyl]butanamide has several scientific research applications:

    Medicinal Chemistry: This compound is being investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to modulate various biological pathways.

    Materials Science: The unique structure of this compound makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study the function of various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(morpholin-4-yl)propyl]butanamide involves its interaction with specific molecular targets. The thiazolidinone ring is known to interact with various enzymes, potentially inhibiting their activity. The benzylidene group can interact with receptors, modulating their signaling pathways. The morpholine moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
  • 4-[(5Z)-5-(2-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
  • 4-[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

Uniqueness

The uniqueness of 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(morpholin-4-yl)propyl]butanamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the morpholine moiety, in particular, enhances its solubility and bioavailability compared to similar compounds.

Properties

IUPAC Name

4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-morpholin-4-ylpropyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3S2/c1-2-18-6-8-19(9-7-18)17-20-22(28)26(23(30)31-20)12-3-5-21(27)24-10-4-11-25-13-15-29-16-14-25/h6-9,17H,2-5,10-16H2,1H3,(H,24,27)/b20-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSYYCPHHPSDJS-JZJYNLBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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